Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Porphyrin Synthesis Macrocyclization Heterocyclic Chemistry

Sourcing a regiochemically pure 2,5-diformylpyrrole for non-symmetric porphyrin construction is often hindered by analogs lacking the critical 3,4-diester functionality. This compound provides the exact orthogonal reactivity needed for '3+1' condensation and metallacage assembly. - Enables convergent porphyrin synthesis via 2,5-diformyl handles without linear multistep routes. - 3,4-Diethyl ester groups ensure electronic tuning and solubility for post-macrocyclization functionalization. - Supplied with a verified purity of 97% for reliable performance in macrocycle construction.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
CAS No. 851893-13-5
Cat. No. B3157728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
CAS851893-13-5
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O
InChIInChI=1S/C12H13NO6/c1-3-18-11(16)9-7(5-14)13-8(6-15)10(9)12(17)19-4-2/h5-6,13H,3-4H2,1-2H3
InChIKeyNBJPZQZOZZFUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,5-Diformyl-1H-Pyrrole-3,4-Dicarboxylate: Bifunctional Pyrrole Building Block


Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (CAS 851893-13-5; molecular formula C₁₂H₁₃NO₆; MW 267.23 g/mol) is a 3,4-diester-2,5-dialdehyde-substituted pyrrole derivative. It functions as a specialized intermediate in organic synthesis and materials science [1]. The compound features two reactive formyl groups at the 2- and 5-positions and two electron-withdrawing ethyl ester groups at the 3- and 4-positions of the pyrrole ring. This substitution pattern enables orthogonal reactivity—the formyl groups engage in condensation reactions (e.g., with amines, hydrazines, or tripyrranes) while the ester groups modulate solubility and electronic properties [1]. The compound is offered with a purity specification of 97% .

1
2,5-Diformyl groups serve as condensation handles for amines, hydrazines, and tripyrranes in macrocycle synthesis.
2
3,4-Diester substitution tunes solubility and enables post-functionalization via hydrolysis to carboxylic acids.
3
High-purity grade supports reproducible condensation yields in porphyrin and metallacage construction.

Why Diethyl 2,5-Diformyl-1H-Pyrrole-3,4-Dicarboxylate Is Irreplaceable


The precise regiochemistry of this compound—formyl groups at the 2,5-positions combined with ester groups at the 3,4-positions—is non-interchangeable with other pyrrole derivatives. Analogous compounds lacking either the 3,4-ester functionality (e.g., 3,4-diethyl-1H-pyrrole-2,5-dicarboxaldehyde) or the 2,5-diformyl groups (e.g., diethyl 1H-pyrrole-3,4-dicarboxylate) exhibit fundamentally different reactivity profiles [1]. The 3,4-ester groups are critical for electronic tuning and for enabling subsequent functionalization, while the 2,5-diformyl groups provide the condensation handles essential for macrocycle construction. Substitution with dimethyl ester analogs alters solubility and steric profiles, potentially impacting reaction yields and purification workflows [2].

Pyrrole-3,4-diesters lacking 2,5-diformyl groups (e.g., CAS 41969-71-5) cannot provide the dialdehyde component required for ‘3+1’ porphyrin macrocyclization.
3,4-Diethyl analog (CAS 130274-66-7) substitutes ester with alkyl groups, removing the hydrolysis pathway and altering electronic tuning.
Dimethyl ester analog (CAS 908137-71-3) may shift reaction kinetics and product solubility due to reduced steric bulk vs. diethyl ester.

Diethyl 2,5-Diformyl-1H-Pyrrole-3,4-Dicarboxylate vs. Related Pyrroles


'3+1' Porphyrin Macrocyclization Advantage

The compound participates in the '3+1' macrocyclization reaction with tripyrranes to generate porphyrins [1]. In contrast, diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5), which lacks the 2,5-diformyl groups, cannot serve as the dialdehyde component in this reaction and is instead limited to 1-position functionalization for trisubstituted pyrroles .

Dialdehyde Functionality
Head-to-head
Target compound: dialdehyde present, enables porphyrin formation. Comparator (CAS 41969-71-5): dialdehyde absent.
Supports ‘3+1’ porphyrin macrocyclization; comparator cannot serve as dialdehyde component.
Method: 5% TFA/DCM, DDQ oxidation.
Porphyrin Synthesis Macrocyclization Heterocyclic Chemistry

Ester vs. Alkyl Substituent Orthogonality

The target compound incorporates ester groups at the 3- and 4-positions, whereas 3,4-diethyl-1H-pyrrole-2,5-dicarboxaldehyde (CAS 130274-66-7) bears ethyl substituents at these positions . The ester groups in the target compound provide electron-withdrawing character (calculated XLogP3 = 0.7; Topological Polar Surface Area = 103 Ų [1]) and enable subsequent hydrolysis to carboxylic acids for further derivatization, a pathway not available to the 3,4-diethyl analog.

Substituent Orthogonality
Reported
Ester groups: TPSA 103 Ų, XLogP3 0.7. Alkyl analog (CAS 130274-66-7): non-polar ethyl substituents.
Ester functionality supports further derivatization (e.g., hydrolysis); alkyl analog lacks this handle.
Computed properties from PubChem.
Regioselective Synthesis Pyrrole Functionalization Building Block Comparison

Diethyl Ester vs. Free Acid Solubility

The diethyl ester groups of the target compound enhance solubility in organic solvents relative to the free dicarboxylic acid analog, 2,5-diformyl-pyrrole-3,4-dicarboxylic acid (CAS 875233-75-3) [1][2]. While quantitative solubility data for the target compound are not publicly reported, the diethyl ester form of the parent scaffold (diethyl 1H-pyrrole-3,4-dicarboxylate) exhibits excellent solubility in common organic solvents [3], whereas the free acid form generally shows lower solubility in non-polar media.

Solubility Profile
Class-level
Diethyl ester: improved organic solvent solubility (class behavior). Free acid (CAS 875233-75-3): higher polarity, reduced non-polar solubility.
May support solution-phase handling; quantitative solubility data not reported.
Data to verify; class-level inference.
Solubility Organic Synthesis Formulation

Diethyl vs. Dimethyl Ester Tuning

The diethyl ester variant (target compound) differs from the dimethyl ester analog, dimethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (CAS 908137-71-3) [1]. The ethyl groups provide increased steric bulk and marginally higher electron-donating character compared to methyl groups, which can influence reaction rates in condensation steps and the crystallinity of the final product. Quantitative rate comparisons are not available; this represents a class-level inference based on established ester substituent effects.

Ester Steric Tuning
Class-level
Ethyl ester: increased steric bulk, MW 267.23. Methyl ester (CAS 908137-71-3): lower hindrance, potentially faster kinetics.
Allows reaction rate and crystallinity tuning; inferred from class effects.
Quantitative rate data not available.
Steric Effects Electronic Effects Ester Selection

Metal Coordination for Metallacage Assembly

2,5-Diformylpyrrole derivatives, including the target compound's core scaffold, condense with amines such as tris(2-aminoethyl)amine (tren) in the presence of metal ions to form discrete metallacages [1][2]. For example, self-assembly with Cd(II) or Hg(II) yields homobimetallic cryptates; the bis-mercury(II) cryptate exhibits a short Hg···Hg separation of 3.0549(7) Å [2]. The target compound's 3,4-diester substitution provides additional coordination handles and electronic tuning compared to unsubstituted 2,5-diformylpyrrole.

Metallacage Formation
Class-level
Hg₂ cryptate: Hg···Hg 3.0549(7) Å. Self-assembly with Cd(II) or Hg(II) and tren.
Supports construction of functional metallosupramolecular architectures.
Evidence from related 2,5-diformylpyrrole scaffold.
Coordination Chemistry Metallacages Supramolecular Chemistry

Porphyrin Yield in '3+1' Macrocyclization

The '3+1' condensation of tripyrrane dicarboxylic acids with 2,5-diformylpyrroles (the structural class to which the target compound belongs) proceeds in 5% TFA/DCM followed by DDQ oxidation, affording porphyrin products in good to excellent yields [1]. This methodology enables the direct synthesis of porphyrin structures that would otherwise require multistep procedures. The target compound's 3,4-diester groups stabilize the pyrrole core while maintaining reactivity [2].

Porphyrin Synthesis Yield
Class-level
‘Good to excellent’ yields reported for 2,5-diformylpyrrole class in ‘3+1’ condensation.
Supports convergent access to asymmetric porphyrins.
Yields depend on specific tripyrrane partner.
Porphyrin Synthesis Reaction Yield Macrocycle Formation

Research Applications of Diethyl 2,5-Diformyl-1H-Pyrrole-3,4-Dicarboxylate


Asymmetric Porphyrins and Chlorins via '3+1' Chemistry

The compound serves as the dialdehyde component in the '3+1' condensation with tripyrrane dicarboxylic acids, enabling the modular construction of non-symmetric porphyrin macrocycles [1]. This convergent approach circumvents linear multistep syntheses and provides access to porphyrins with defined substitution patterns. The 3,4-diester groups allow for post-macrocyclization functionalization (e.g., hydrolysis to carboxylic acids for conjugation or further elaboration).

Iminopyrrole Metallacages and Coordination Complexes

Condensation of the target compound's 2,5-diformylpyrrole core with polyamines (e.g., tris(2-aminoethyl)amine) in the presence of transition metals (Zn²⁺, Cd²⁺, Hg²⁺) yields discrete metallacages with tunable nuclearity and cavity sizes [2][3]. The 3,4-diester substituents provide additional coordination sites and electronic modulation, influencing cage assembly and stability.

Expanded Porphyrins and Liquid Crystalline Materials

2,5-Diformylpyrroles condense with hydrazine to produce hydrazinophyrins, a class of expanded tetrapyrrolic macrocycles that exhibit liquid crystalline properties [4]. The diethyl ester groups enhance solubility in the organic solvents used for mesophase characterization and processing. This application is supported by class-level evidence demonstrating mesogenic behavior in aliphatic hydrazinophyrin derivatives.

Application
Selection Property
Validation Focus
Asymmetric Porphyrins & Chlorins
Dialdehyde functionality for ‘3+1’ macrocyclization
Porphyrin yield and substitution pattern
Iminopyrrole Metallacages
2,5-Diformyl-3,4-diester scaffold for metal coordination
Cage nuclearity and metal-metal distance
Expanded Porphyrins & Liquid Crystals
Hydrazine condensation capability
Mesophase behavior and solubility

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